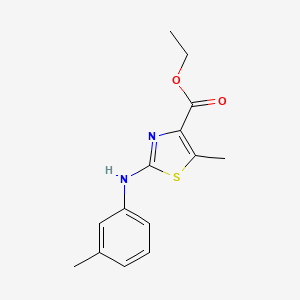
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid ethyl ester is a synthetic organic molecule with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol . It is a compound that has attracted the attention of researchers due to its unique properties and potential applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H16N2O2S) and molecular weight (276.36 g/mol) . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Thiazolecarboxylic Acid Derivatives in Chemical Synthesis
Thiazolecarboxylic acid derivatives, including those involving modifications at the 2-amino and 4-methyl positions, serve as key intermediates in the synthesis of a wide range of compounds with potential biological activities. For instance, the acylation and methylation of aminothiazole derivatives lead to compounds that can be further converted into esters, demonstrating the synthetic versatility of thiazole derivatives for producing molecules with varied biological activities (Dovlatyan et al., 2004).
Immunological Activity
New derivatives synthesized from modifications of thiazolecarboxylic acid have been investigated for their immunological activity. This includes the study of 5-substituted derivatives of isothiazolecarboxylic acid, where modifications in the ethyl ester group and introduction of aminoacylamino groups have shown potential in modulating immune responses, indicating the relevance of these derivatives in developing immunomodulatory agents (Lipnicka & Zimecki, 2007).
Antibacterial Properties
The synthesis of thiazole derivatives also extends to the exploration of their antibacterial properties. For example, derivatives of furan-2-carboxylic acid with modifications at the thiomethyl position have been synthesized and assessed for their antibacterial effectiveness, showcasing the potential of thiazole-based compounds in contributing to the development of new antibacterial agents (Iradyan et al., 2014).
Synthesis of Analgesic and Anti-inflammatory Agents
Similarly, the synthesis of pyrazole-4-carboxylic acid ethyl esters from thiazole derivatives has been explored for their analgesic and anti-inflammatory activities, underscoring the potential of thiazole-based compounds in medicinal chemistry for creating new therapeutic agents (Gokulan et al., 2012).
properties
IUPAC Name |
ethyl 5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAPOJOMZDTDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



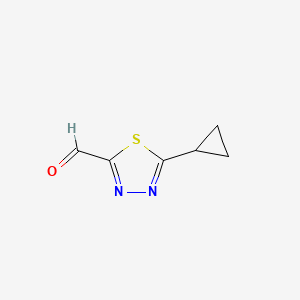
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
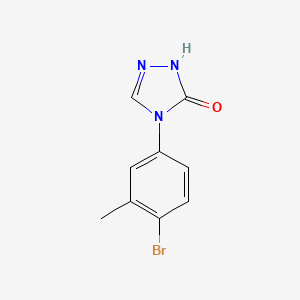
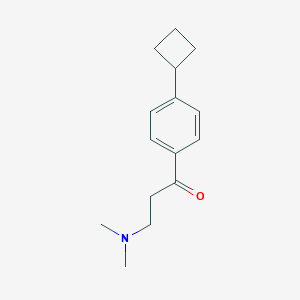

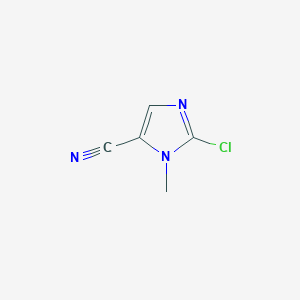


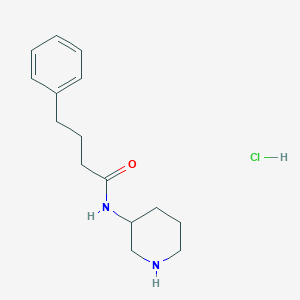
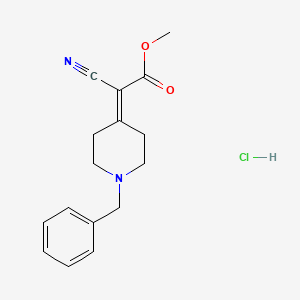
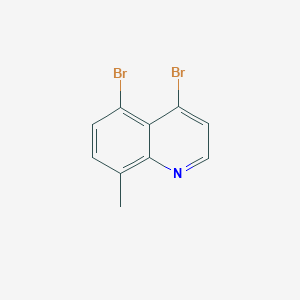
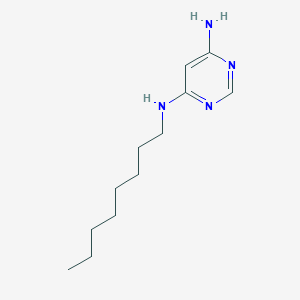
![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)